
N-cyclopropylazepane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropylazepane-2-carboxamide: is a chemical compound with the molecular formula C10H18N2O It is a member of the azepane family, which consists of seven-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropylazepane-2-carboxamide typically involves the reaction of cyclopropylamine with azepane-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized using continuous flow chemistry techniques. This method allows for better control over reaction conditions, improved yields, and scalability. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropylazepane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-cyclopropylazepane-2-amine.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-cyclopropylazepane-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-cyclopropylazepane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclopropylpiperidine-2-carboxamide
- N-cyclopropylmorpholine-2-carboxamide
- N-cyclopropylpyrrolidine-2-carboxamide
Uniqueness
N-cyclopropylazepane-2-carboxamide is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties compared to its five- and six-membered counterparts. This structural difference can influence its binding affinity, stability, and overall reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H18N2O |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
N-cyclopropylazepane-2-carboxamide |
InChI |
InChI=1S/C10H18N2O/c13-10(12-8-5-6-8)9-4-2-1-3-7-11-9/h8-9,11H,1-7H2,(H,12,13) |
InChI-Schlüssel |
JXVPTMXUGKVQEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(NCC1)C(=O)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




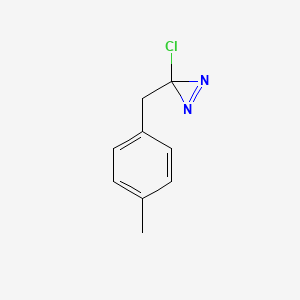
![7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911030.png)
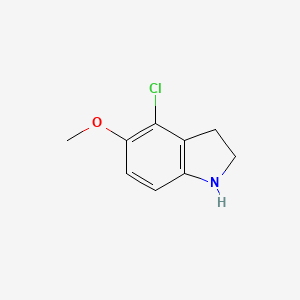

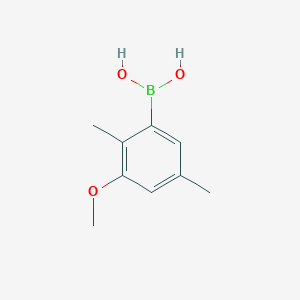
![6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione](/img/structure/B11911050.png)

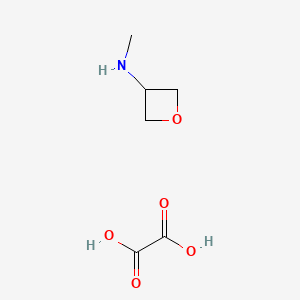


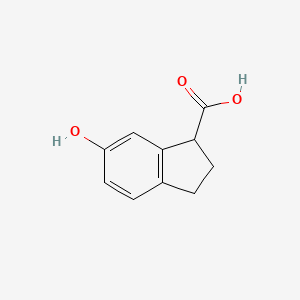
![Imidazo[1,2-a]pyridine; propan-2-one](/img/structure/B11911085.png)
